Lipophilicity: XLogP3 Compared with Non-Fluorinated Analog Hex-5-en-2-one
The trifluoromethyl group in 1,1,1-trifluorohex-5-en-2-one raises the computed lipophilicity by 1.291 log units relative to the non-fluorinated parent scaffold hex-5-en-2-one, translating to an approximate 19-fold increase in octanol-water partition coefficient [1][2]. This magnitude of lipophilicity enhancement is directly relevant to membrane permeability and ADME property tuning in medicinal chemistry programs.
| Evidence Dimension | Computed lipophilicity (XLogP3 / Calculated Log P) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 (PubChem, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | Hex-5-en-2-one (CAS 109-49-9): Calculated Log P = 0.809 (Springer Materials, SPRESIweb) |
| Quantified Difference | Δ = +1.291 log units (~19-fold increase in P) |
| Conditions | In silico prediction: PubChem XLogP3-AA for target; Springer Materials calculated Log P for comparator. Both are computational estimates, not experimental log P measurements. |
Why This Matters
When a synthetic route or SAR exploration requires the lipophilicity of the CF₃ group but the non-fluorinated scaffold is cheaper, the 19-fold difference in predicted partition coefficient demonstrates that hex-5-en-2-one cannot serve as a biophysical surrogate.
- [1] PubChem CID 20543323: 1,1,1-Trifluorohex-5-en-2-one. XLogP3-AA = 2.1. https://pubchem.ncbi.nlm.nih.gov/compound/20543323 (accessed 2026-04-28). View Source
- [2] Springer Materials Substance Profile: hex-5-en-2-one (CAS 109-49-9). Calculated Log P = 0.809. https://materials.springer.com/substanceprofile/docs/smsid_chirvuaizjihefum (accessed 2026-04-28). View Source
